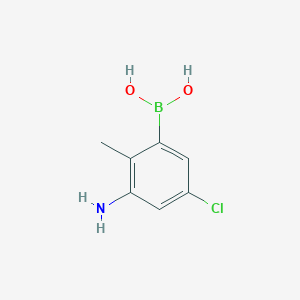![molecular formula C11H15N3O2 B2758812 2-[(2-anilino-2-oxoethyl)amino]-N-methylacetamide CAS No. 1095587-66-8](/img/structure/B2758812.png)
2-[(2-anilino-2-oxoethyl)amino]-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The compound is used as a building block for synthesizing thiazolo[3,2-a]pyrimidinone products, demonstrating its utility in creating ring-annulated structures. This process involves the formation of 2-[(2-anilino-2-oxoethyl)amino]-N-phenylacetamide and its subsequent reactions.Molecular Structure Analysis
The molecular formula of 2-[(2-anilino-2-oxoethyl)amino]-N-phenylacetamide is C16H17N3O2, and its molecular weight is 283.33 g/mol.Chemical Reactions Analysis
The compound was used in a Ru (II)-dm-Pheox catalyzed N-H insertion reaction, demonstrating its role in synthesizing α-aminoamides, a class of compounds with significant chemical and pharmaceutical importance. The compound’s synthesis has been achieved through ZnO-NP catalyzed Ugi-type reactions in aqueous media.Physical And Chemical Properties Analysis
While specific studies on the physical properties of “2-[(2-anilino-2-oxoethyl)amino]-N-phenylacetamide” were not found, research on related compounds can provide general insights.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Chemical Synthesis and Structural Analysis
Research has delved into the synthesis of compounds structurally related to "2-[(2-anilino-2-oxoethyl)amino]-N-methylacetamide," exploring their chemical properties and reactivity. For instance, the study of polymethylene chains terminally substituted with different functional groups has revealed insights into the structural requirements for achieving desired chemical activities, emphasizing the importance of a balance between hydrophilic and hydrophobic portions in the molecules (Reuben et al., 1978).
Novel Reaction Mechanisms
Investigations into novel reaction mechanisms, such as the cyclization processes involving methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate, have broadened understanding of how certain functional groups interact under specific conditions, leading to the formation of complex structures with potential therapeutic applications (Ukrainets et al., 2014).
Biological and Pharmacological Activities
Antitumor and Antimicrobial Activities
Studies on derivatives of "2-[(2-anilino-2-oxoethyl)amino]-N-methylacetamide" have shown promising antitumor and antimicrobial properties. For example, the antitumor activity of homo-aza-steroidal esters and their interaction with cellular components highlight the compound's potential in cancer research and therapy (Catsoulacos & Catsoulacos, 1993). Additionally, the development of novel ratiometric fluorescent probes based on reactions with methylglyoxal offers tools for diagnosing and studying diseases related to glycation end products (Wang et al., 2019).
Mechanistic Insights into Biological Processes
Research into the cyclopalladation of aniline derivatives provides valuable insights into steric and electronic factors influencing biological interactions, which can inform the design of more effective drugs and therapeutic agents (Mossi et al., 1992).
Potential Therapeutic Applications
Treatment of Viral Infections
The synthesis and evaluation of novel anilidoquinoline derivatives, including their antiviral and antiapoptotic effects, underscore the potential of "2-[(2-anilino-2-oxoethyl)amino]-N-methylacetamide" derivatives in treating viral infections such as Japanese encephalitis, highlighting the compound's relevance in antiviral research (Ghosh et al., 2008).
Mecanismo De Acción
While specific studies on the mechanism of action of “2-[(2-anilino-2-oxoethyl)amino]-N-phenylacetamide” were not found, research on related compounds can provide general insights.
Safety and Hazards
Propiedades
IUPAC Name |
2-[(2-anilino-2-oxoethyl)amino]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-12-10(15)7-13-8-11(16)14-9-5-3-2-4-6-9/h2-6,13H,7-8H2,1H3,(H,12,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCHHVQHGOEOBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CNCC(=O)NC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-anilino-2-oxoethyl)amino]-N-methylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-3-{[methyl(prop-2-yn-1-yl)amino]methyl}benzamide](/img/structure/B2758730.png)
![3,4-dimethyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2758731.png)
![N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2758732.png)
![N,N-dimethyl(2-{[2-(trifluoromethyl)anilino]carbonyl}-3-thienyl)sulfamate](/img/structure/B2758733.png)



![[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2758741.png)



![1-methyl-9-phenyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2758747.png)

![4-Chloro-5,6-dihydrothieno[2,3-d]pyrimidine](/img/structure/B2758752.png)